Cas no 910036-89-4 (Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate)
![Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate structure](https://ja.kuujia.com/scimg/cas/910036-89-4x500.png)
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate 化学的及び物理的性質
名前と識別子
-
- Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate
- (2,3,4,5,6-pentafluorophenyl) 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate
- Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate
- MFCD09817480
- CS-0459485
- 910036-89-4
- A843694
- DTXSID30640251
- Perfluorophenyl 4-(5-(trifluoromethyl)pyridin-2-yl)benzoate
- DB-298863
-
- MDL: MFCD09817480
- インチ: InChI=1S/C19H7F8NO2/c20-12-13(21)15(23)17(16(24)14(12)22)30-18(29)9-3-1-8(2-4-9)11-6-5-10(7-28-11)19(25,26)27/h1-7H
- InChIKey: FXVFNQGTIWSDPI-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
計算された属性
- 精确分子量: 433.03500
- 同位素质量: 433.03490376g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 11
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 582
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.3
- トポロジー分子極性表面積: 39.2Ų
じっけんとくせい
- PSA: 39.19000
- LogP: 5.68210
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB222879-1 g |
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate, 95%; . |
910036-89-4 | 95% | 1g |
€275.70 | 2022-09-01 | |
Apollo Scientific | PC4424-250mg |
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate |
910036-89-4 | 95% | 250mg |
£160.00 | 2025-02-21 | |
Apollo Scientific | PC4424-1g |
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate |
910036-89-4 | 95% | 1g |
£400.00 | 2025-02-21 | |
abcr | AB222879-1g |
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate, 95%; . |
910036-89-4 | 95% | 1g |
€293.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1530152-250mg |
Perfluorophenyl 4-(5-(trifluoromethyl)pyridin-2-yl)benzoate |
910036-89-4 | 98% | 250mg |
¥2493.00 | 2024-04-25 |
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoateに関する追加情報
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate (CAS No. 910036-89-4): A Comprehensive Overview
Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate, identified by its CAS number 910036-89-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pentafluorophenyl group and a benzoate moiety linked to a pyridine ring substituted with a trifluoromethyl group. Such structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.
The chemical structure of Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate encompasses several key functional groups that contribute to its unique reactivity and potential biological activity. The presence of the pentafluorophenyl group enhances the lipophilicity and metabolic stability of the molecule, while the benzoate moiety introduces a polar region that can interact with biological targets. Additionally, the pyridine ring with a trifluoromethyl substituent is known to influence electronic properties and binding affinity, making this compound an attractive scaffold for drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring fluoro-substituted aromatic rings. The fluorine atoms in Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate not only improve the compound's metabolic stability but also modulate its interaction with biological receptors. This has led to several studies investigating its role in modulating inflammatory pathways, enzyme inhibition, and other therapeutic mechanisms. The compound's ability to engage with biological systems in multiple ways makes it a versatile tool for medicinal chemists.
One of the most compelling aspects of Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate is its potential application in the development of next-generation pharmaceuticals. Researchers have been particularly interested in its ability to act as a modulator of various signaling pathways involved in diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. The combination of the pentafluorophenyl and trifluoromethyl groups provides a unique chemical profile that can be exploited to enhance drug efficacy and selectivity.
The synthesis of Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into aromatic rings is a challenging task due to their high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels, enabling researchers to explore its full potential.
In addition to its pharmaceutical applications, Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate has shown promise in material science research. Its unique structural features make it suitable for use as a building block in the design of advanced polymers and liquid crystals. These materials exhibit enhanced thermal stability, mechanical strength, and electronic properties, making them valuable for applications in electronics, coatings, and other high-performance materials.
The growing body of research on Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate underscores its significance as a versatile chemical entity. As our understanding of its properties continues to expand, new applications and innovations are likely to emerge. The compound's ability to bridge the gap between fundamental chemistry and practical applications makes it an indispensable tool for researchers across multiple disciplines.
In conclusion, Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate (CAS No. 910036-89-4) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in pharmaceuticals and materials science. Its unique combination of functional groups and electronic properties positions it as a key player in ongoing research efforts aimed at addressing some of the most pressing challenges in modern science.
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